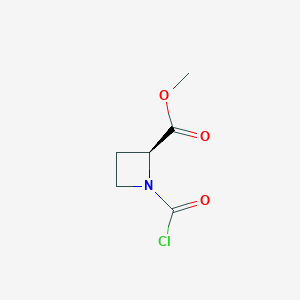
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is an organic compound with a unique structure that includes a dioxoindene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile typically involves the reaction of indane-1,2,3-trione with malononitrile. This reaction is carried out under specific conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to achieve optimal results .
Major Products
The major products formed from these reactions include various substituted indene derivatives, which can have different functional groups attached to the core structure. These products are valuable intermediates in organic synthesis and materials science.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Medicine: Some derivatives of this compound are being investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile involves its interaction with various molecular targets. The compound can act as an electron acceptor, participating in redox reactions that are crucial for its biological and chemical activities. The pathways involved include the formation of reactive intermediates that can interact with nucleophiles or electrophiles, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-indene-2-carbonitrile: This compound is structurally similar but lacks the methyl group at the 2-position.
2-Dicyanomethylene-1,3-indanedione: This compound has a similar core structure but with different substituents, leading to distinct chemical properties.
Uniqueness
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile is unique due to the presence of the methyl group, which can influence its reactivity and the types of reactions it undergoes. This structural feature makes it a valuable compound for the synthesis of specialized derivatives with unique properties.
Eigenschaften
Molekularformel |
C11H7NO2 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
2-methyl-1,3-dioxoindene-2-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-11(6-12)9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 |
InChI-Schlüssel |
MHFDPJVYXOLMCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)C2=CC=CC=C2C1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)










